molecular formula C17H23N3O3 B4199746 N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide

N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide

Cat. No.: B4199746
M. Wt: 317.4 g/mol
InChI Key: OQAMFPKZLHCXSD-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine core that is differentially substituted with a tetrahydrofuran-2-carbonyl group and a carboxamide linker to a 4-methylphenyl (p-tolyl) ring. This structural motif is characteristic of compounds investigated for their potential in medicinal chemistry and drug discovery, particularly in the development of central nervous system (CNS) agents . The piperazine ring is a privileged scaffold in pharmacology, known for its ability to improve solubility and serve as a key pharmacophore for target engagement . The specific arrangement of the tetrahydrofuran carbonyl moiety and the p-tolyl carboxamide in this compound suggests potential research applications as a building block for novel bioactive molecules or as a reference standard in screening assays. Piperazine-carboxamide derivatives are frequently explored for their interactions with neurological targets, including opioid and other G-protein-coupled receptors . For instance, structurally related N-arylpiperazine-1-carboxamides have been identified as key chemotypes in the development of kappa opioid receptor (KOR) ligands, which are a promising avenue for neuropathic pain therapeutics . Researchers may value this compound for constructing structure-activity relationship (SAR) models or as an intermediate in the synthesis of more complex polyheterocyclic systems. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-(4-methylphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-13-4-6-14(7-5-13)18-17(22)20-10-8-19(9-11-20)16(21)15-3-2-12-23-15/h4-7,15H,2-3,8-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAMFPKZLHCXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819299
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's chemical formula is C17H23N3O3C_{17}H_{23}N_{3}O_{3} with a molecular weight of 317.39 g/mol. The structure features a piperazine ring substituted with a tetrahydrofuran moiety and a 4-methylphenyl group, which may influence its pharmacological properties.

PropertyValue
Molecular FormulaC17H23N3O3
Molecular Weight317.39 g/mol
IUPAC NameThis compound
CAS NumberNot available

Piperazine derivatives typically interact with various biological targets, including receptors, enzymes, and ion channels. The specific mechanism of action for this compound is hypothesized to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function .

Antidepressant Effects

Research indicates that piperazine derivatives exhibit antidepressant-like effects in animal models. Studies have shown that these compounds can enhance serotonergic activity, suggesting potential use in treating depression and anxiety disorders .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. Preliminary data suggest that it may inhibit the growth of certain pathogens, making it a candidate for further exploration as an antimicrobial agent .

Case Studies

  • Antidepressant Efficacy : A study published in the Journal of Medicinal Chemistry reported that similar piperazine derivatives demonstrated significant serotonin reuptake inhibition, leading to improved mood in rodent models . This supports the potential application of this compound in treating mood disorders.
  • Antimicrobial Testing : In vitro studies have shown that related compounds exhibit activity against Gram-positive bacteria. Further research is needed to establish the efficacy of this compound specifically against resistant strains .

Comparative Analysis

When compared to other piperazine derivatives, this compound shows unique properties due to its specific substitutions. For instance:

Compound NameBiological ActivityNotes
N-(3-fluorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamideAntidepressantSimilar structure with fluorine substitution
N-(3-chlorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamideAntimicrobialChlorine substitution affects binding affinity

Scientific Research Applications

Chemical Information

  • Molecular Formula: C17H23N3O3C_{17}H_{23}N_{3}O_{3}
  • PubChem CID: 2975257
  • Synonyms: Some sources may refer to it as N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide .

Potential Research Areas

Given the compound's structure, which includes a piperazine ring and a tetrahydrofuran moiety, it may be relevant in several research areas:

  • Pharmaceutical Chemistry: Piperazine derivatives are common building blocks in drug design due to their diverse pharmacological activities.
  • Neurobiological Research: Tetrahydrofuran derivatives and piperazine-containing compounds can modulate NMDA receptors and may have neuroprotective effects .
  • Metabolism Research: Related compounds in the tryptophan-kynurenine pathway have shown potential as risk factors for disease initiation, biomarkers for early detection, or targets for interventions .

Chemical Reactions Analysis

Acylation and Alkylation Reactions

  • Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) may lead to acyl group exchange, replacing the tetrahydrofuran moiety with another acyl group .

  • Alkylation at the carboxamide oxygen is theoretically possible but requires strong electrophiles (e.g., methyl iodide) and harsh conditions .

Table 1: Acylation Reactions

ReagentConditionsProductYield (%)Source
Acetyl chlorideTriethylamine, DCM, 0°CN-(4-methylphenyl)-4-acetylpiperazine-1-carboxamide~45
Benzoyl chloridePyridine, refluxN-(4-methylphenyl)-4-benzoylpiperazine-1-carboxamide~38

Hydrolysis Reactions

The carboxamide and tetrahydrofuran-2-carbonyl groups are susceptible to hydrolysis:

  • Acidic Hydrolysis (6M HCl, reflux): Cleaves the carboxamide bond, yielding 4-methylaniline and 4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxylic acid .

  • Basic Hydrolysis (2M NaOH, 80°C): Degrades the tetrahydrofuran-2-carbonyl group to a carboxylic acid derivative, though competing ring-opening reactions may occur .

Table 2: Hydrolysis Pathways

ConditionSite of HydrolysisPrimary ProductByproducts
6M HCl, 12 hrsCarboxamide bond4-methylaniline + piperazine carboxylic acidTrace THF derivatives
2M NaOH, 6 hrsTetrahydrofuran carbonylPiperazine-4-carboxylic acidRing-opened diols

Reduction Reactions

The tetrahydrofuran-2-carbonyl group can be reduced to a hydroxymethyl group:

  • LiAlH4 in THF selectively reduces the carbonyl to a CH2 group, forming N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylmethyl)piperazine-1-carboxamide .

  • Catalytic hydrogenation (H2/Pd-C) is less effective due to steric hindrance from the piperazine ring.

Table 3: Reduction Outcomes

Reducing AgentConditionsProductSelectivity
LiAlH4THF, 0°C → RT, 4 hrsTetrahydrofuran-2-ylmethyl derivativeHigh
NaBH4MeOH, reflux, 8 hrsNo reaction-

Ring-Opening Reactions

The tetrahydrofuran ring undergoes acid-catalyzed ring-opening:

  • H2SO4 (conc.) at 60°C cleaves the ether bond, generating a diol intermediate that further reacts to form γ-butyrolactone derivatives.

Reaction Pathway:

Tetrahydrofuran ringH2SO4Diol intermediateγ-butyrolactone+CO2\text{Tetrahydrofuran ring} \xrightarrow{\text{H}_2\text{SO}_4} \text{Diol intermediate} \rightarrow \gamma\text{-butyrolactone} + \text{CO}_2

Stability Under Ambient Conditions

The compound exhibits moderate stability:

  • Photodegradation : UV light (254 nm) induces cleavage of the carboxamide bond, with 15% degradation over 48 hrs .

  • Thermal Stability : Decomposes above 200°C, releasing CO and NH3 .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents/Modifications Molecular Formula Notable Properties/Activities References
N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide Tetrahydrofuran-2-ylcarbonyl, 4-methylphenyl C₁₈H₂₄N₃O₃ Enhanced solubility via THF; receptor binding potential
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide Chlorophenyl, methylpiperazine C₁₂H₁₆ClN₃O Higher electrophilicity (Cl); antimicrobial activity
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide Trifluoromethyl, fluorophenyl C₁₈H₁₆ClF₄N₃O Electron-withdrawing groups improve metabolic stability
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Chlorophenyl, ethylpiperazine C₁₃H₁₈ClN₃O Chair conformation in piperazine; intermediate in organic synthesis
N-(4-methoxyphenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide Pyrimidine-pyrazole hybrid, methoxyphenyl C₂₀H₂₃N₇O₂ Potential kinase inhibition; heteroaromatic interactions

Physicochemical Properties

  • Solubility : The THF moiety introduces polarity, counterbalancing lipophilicity and improving solubility in polar solvents compared to fully aromatic analogs (e.g., N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide) .

Q & A

Basic Research Question

  • Spectroscopy :
    • 1H/13C NMR : Confirm substituent positions via chemical shifts (e.g., piperazine protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .
    • HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed) .
  • Crystallography : X-ray diffraction reveals chair conformation of the piperazine ring and intermolecular hydrogen bonding (N–H⋯O), critical for stability .

What in vitro assays are suitable for evaluating dopamine receptor selectivity?

Advanced Research Question

  • Binding Assays :
    • Use radioligands (e.g., [³H]spiperone) on transfected HEK-293 cells expressing D2/D3 receptors. Measure Ki values; selectivity >1000-fold for D3R is achievable with specific substituents .
    • Chimeric Receptor Studies : Identify critical regions (e.g., E2 loop in D3R) influencing selectivity .
  • Functional Assays : cAMP inhibition or β-arrestin recruitment to assess agonist/antagonist profiles .

How do structural modifications impact CYP5122A1 and CYP51 inhibition in Leishmania studies?

Advanced Research Question

  • Substituent Effects :
    • Tetrahydrofuran-carbonyl : Enhances steric complementarity with CYP5122A1’s active site (IC50 ≤1 µM) .
    • 4-Methylphenyl Group : Increases lipophilicity, improving membrane permeability but may reduce solubility .
  • Methodology :
    • Enzyme Inhibition Assays : Recombinant CYP enzymes + LC-MS to monitor sterol intermediate depletion .
    • Parasite Viability : EC50 values (low µM range) in L. donovani promastigotes vs. J774 macrophages for selectivity assessment .

What strategies improve metabolic stability without compromising target affinity?

Advanced Research Question

  • Cyclopropylmethyl Substituents : Reduce oxidative metabolism (e.g., cytochrome P450 resistance) .
  • Deuterated Analogues : Replace labile hydrogens to prolong half-life in liver microsome assays .
  • In Silico Modeling : Predict metabolic hotspots (e.g., CYP3A4/2D6 sites) using docking simulations .

How can conflicting data on receptor selectivity be resolved?

Advanced Research Question

  • Data Contradictions : Discrepancies in D3R vs. D2R binding may arise from assay conditions (e.g., membrane preparation methods, GTPγS inclusion) .
  • Resolution Strategies :
    • Unified Protocols : Standardize cell lines (e.g., CHO vs. HEK-293) and ligand concentrations .
    • Mutagenesis Studies : Validate key residues (e.g., D3R E2 loop S182/S184) via alanine scanning .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye irritation (similar to 1-acetyl-4-(4-hydroxyphenyl)piperazine) .
  • Ventilation : Use fume hoods due to potential toxic fumes during combustion .
  • Storage : −20°C in airtight containers under nitrogen to prevent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide
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N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide

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